molecular formula C8H4ClF3O B1349902 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone CAS No. 321-31-3

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1349902
CAS No.: 321-31-3
M. Wt: 208.56 g/mol
InChI Key: KYFMLRJTDPGABF-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or use in industry or research .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods (like X-ray crystallography) to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Antimicrobial Activity

A study demonstrated the synthesis of derivatives involving 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, which showed significant antibacterial and antifungal activities. These compounds were tested against various strains of bacteria and fungi, showcasing their potential in developing new antimicrobial agents (K. Sujatha, Shilpa, R. Gani, 2019).

Organic Synthesis and Catalysis

Research on the preparation of 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone through a Friedel–Crafts acylation reaction elucidates its role as a cholinesterase inhibitor, potentially useful in Alzheimer’s disease treatment. The process optimization highlights the compound's significance in organic synthesis and catalysis (R. A. Wolf, 2008).

Material Science

Enantioselective Synthesis

A notable application in the field of enantioselective synthesis involves the control of lipase-catalyzed esterification of a structurally related compound in supercritical carbon dioxide. The study demonstrates how pressure tuning can significantly affect the enantioselectivity, providing insights into optimizing chiral synthesis conditions (T. Matsuda, Ryuzo Kanamaru, Kazunori Watanabe, T. Harada, Kaoru Nakamura, 2001).

Nonlinear Optical Properties

Research into the nonlinear optical properties of related compounds, such as 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, underscores the potential of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone derivatives in optical device applications. These studies contribute to the development of materials with high nonlinear optical responses, suitable for advanced photonic applications (F. Mostaghni, H. Shafiekhani, Nosrat Madadi Mahani, 2022).

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc .

Biochemical Analysis

Biochemical Properties

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction is crucial as it influences various physiological processes, including mood regulation and appetite control. Additionally, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to alter the expression of genes involved in neurotransmitter synthesis and release, thereby affecting neuronal communication . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as serotonin receptors, and modulates their activity. This binding interaction leads to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular function . Additionally, this compound can inhibit or activate enzymes, thereby altering metabolic processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects and can modulate physiological processes effectively . At high doses, it can lead to toxic effects, including alterations in liver and kidney function . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues . Understanding the transport mechanisms is essential for predicting the compound’s efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in directing the compound to its site of action, ensuring its proper function and minimizing off-target effects .

Properties

IUPAC Name

1-(3-chlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFMLRJTDPGABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374076
Record name 1-(3-chlorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321-31-3
Record name 1-(3-chlorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 321-31-3
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